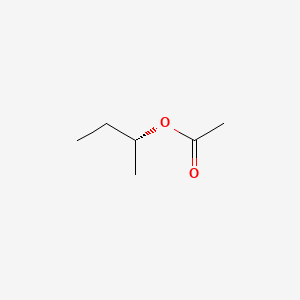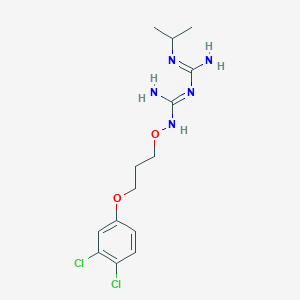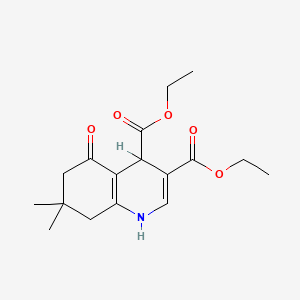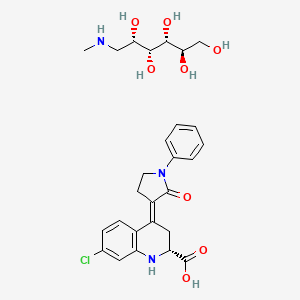
(2R,4E)-7-Chloro-4-(2-oxo-1-phenyl-pyrrolidin-3-ylidene)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, (2R,3R,4R,5S)-6-methylamino-hexane-1,2,3,4,5-pentanol salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,4E)-7-Chloro-4-(2-oxo-1-phenyl-pyrrolidin-3-ylidene)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, (2R,3R,4R,5S)-6-methylamino-hexane-1,2,3,4,5-pentanol salt is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that combines a quinoline derivative with a pyrrolidine ring and a hexane-based salt, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the quinoline and pyrrolidine intermediates. The key steps include:
Formation of the Quinoline Derivative: This involves the cyclization of an appropriate precursor under acidic or basic conditions to form the quinoline ring.
Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a series of reactions, including the formation of the oxo-phenyl group.
Coupling Reaction: The quinoline and pyrrolidine intermediates are coupled under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Salt: The final step involves the reaction of the coupled product with (2R,3R,4R,5S)-6-methylamino-hexane-1,2,3,4,5-pentanol to form the salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The quinoline and pyrrolidine rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chloro group on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the pyrrolidine ring.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacological agent can be explored. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its unique structure may offer advantages in terms of bioavailability and specificity for certain molecular targets.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline and pyrrolidine rings may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various synthetic applications.
Ginsenoside Compound K: A natural product with pharmacological properties.
Uniqueness
The uniqueness of (2R,4E)-7-Chloro-4-(2-oxo-1-phenyl-pyrrolidin-3-ylidene)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, (2R,3R,4R,5S)-6-methylamino-hexane-1,2,3,4,5-pentanol salt lies in its complex structure, which combines multiple functional groups and rings. This complexity offers a wide range of potential interactions and applications, setting it apart from simpler compounds.
属性
CAS 编号 |
476689-78-8 |
|---|---|
分子式 |
C27H34ClN3O8 |
分子量 |
564.0 g/mol |
IUPAC 名称 |
(2R,4E)-7-chloro-4-(2-oxo-1-phenylpyrrolidin-3-ylidene)-2,3-dihydro-1H-quinoline-2-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C20H17ClN2O3.C7H17NO5/c21-12-6-7-14-16(11-18(20(25)26)22-17(14)10-12)15-8-9-23(19(15)24)13-4-2-1-3-5-13;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-7,10,18,22H,8-9,11H2,(H,25,26);4-13H,2-3H2,1H3/b16-15+;/t18-;4-,5+,6+,7+/m10/s1 |
InChI 键 |
CEYHKPANNLDTTD-KEQLYRKDSA-N |
手性 SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C\1CN(C(=O)/C1=C/2\C[C@@H](NC3=C2C=CC(=C3)Cl)C(=O)O)C4=CC=CC=C4 |
规范 SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1CN(C(=O)C1=C2CC(NC3=C2C=CC(=C3)Cl)C(=O)O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


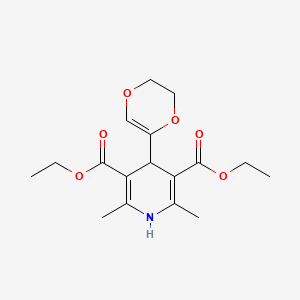
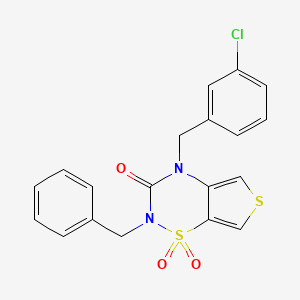
![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)
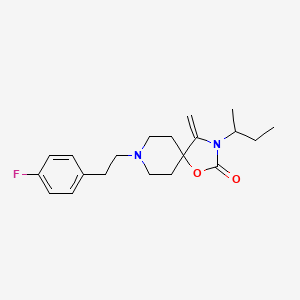
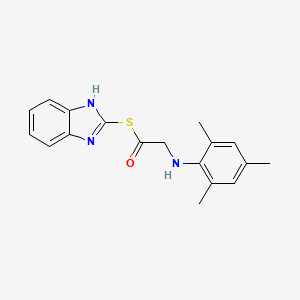

![2-amino-N-[4-amino-3-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide;carbonic acid](/img/structure/B12752851.png)
